molecular formula C8H8BF2NO3 B14020153 (3,5-Difluoro-4-(methylcarbamoyl)phenyl)boronic acid

(3,5-Difluoro-4-(methylcarbamoyl)phenyl)boronic acid

Cat. No.: B14020153
M. Wt: 214.96 g/mol
InChI Key: LXZRGVTWHDNBRP-UHFFFAOYSA-N
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Description

(3,5-Difluoro-4-(methylcarbamoyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both fluorine and boronic acid groups in its structure makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluoro-4-(methylcarbamoyl)phenyl)boronic acid typically involves the introduction of boronic acid functionality into a fluorinated aromatic ring. One common method is the borylation of a pre-fluorinated aromatic compound using a boron reagent under palladium-catalyzed conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization or chromatography, are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluoro-4-(methylcarbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water are commonly used solvents.

Major Products

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Phenols: Formed through oxidation reactions.

    Substituted Aromatics: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(3,5-Difluoro-4-(methylcarbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Difluoro-4-(methylcarbamoyl)phenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Difluoro-4-(methylcarbamoyl)phenyl)boronic acid is unique due to the presence of both fluorine atoms and a methylcarbamoyl group, which enhance its reactivity and versatility in various chemical reactions. The combination of these functional groups allows for the formation of complex molecules with specific properties, making it a valuable reagent in both academic and industrial research.

Properties

Molecular Formula

C8H8BF2NO3

Molecular Weight

214.96 g/mol

IUPAC Name

[3,5-difluoro-4-(methylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C8H8BF2NO3/c1-12-8(13)7-5(10)2-4(9(14)15)3-6(7)11/h2-3,14-15H,1H3,(H,12,13)

InChI Key

LXZRGVTWHDNBRP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)F)C(=O)NC)F)(O)O

Origin of Product

United States

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